3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid
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Overview
Description
3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoxaline structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoxaline structure is known for its antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Sulfonylquinoxalines: Compounds with different substituents on the quinoxaline ring.
Propanoic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid is unique due to its combination of a quinoxaline core with a sulfonyl group and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6S/c15-9(16)3-4-12-21(19,20)6-1-2-7-8(5-6)14-11(18)10(17)13-7/h1-2,5,12H,3-4H2,(H,13,17)(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHBOCCXMENGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCC(=O)O)NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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